molecular formula C14H22N2O2 B7515336 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B7515336
M. Wt: 250.34 g/mol
InChI Key: ZICXLUJWGCOELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 acts by inhibiting GABA aminotransferase, leading to an increase in GABA levels in the brain. This increase in GABA levels results in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound-115 can increase GABA levels in the brain, leading to a decrease in neuronal excitability. This decrease in neuronal excitability can result in a reduction in seizures and anxiety. Additionally, this compound-115 has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.

Advantages and Limitations for Lab Experiments

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. Additionally, this compound-115 has a low potential for toxicity and side effects, making it a safe compound for use in lab experiments. However, one limitation of this compound-115 is its high cost, which can limit its use in large-scale experiments.

Future Directions

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has shown promising results in preclinical studies for the treatment of various neurological disorders. Future research should focus on the clinical development of this compound-115 for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, research should focus on the development of more cost-effective synthesis methods for this compound-115 to increase its accessibility for use in lab experiments. Finally, further studies should investigate the potential therapeutic applications of this compound-115 in other neurological disorders.

Synthesis Methods

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-methylpiperidin-1-yl-acetic acid followed by cyclization and subsequent carbonylation. This method has been optimized to produce high yields of pure this compound-115.

Scientific Research Applications

1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound-115 acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability.

properties

IUPAC Name

1-cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-3-2-6-15(8-10)14(18)11-7-13(17)16(9-11)12-4-5-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXLUJWGCOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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